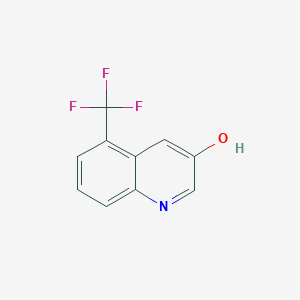

3-Hydroxy-5-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 3-Hydroxy-5-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, which results in the formation of the desired quinoline derivative . Industrial production methods often utilize metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to their efficiency and scalability .

化学反応の分析

3-Hydroxy-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted quinolines.

科学的研究の応用

Pharmacological Properties

3-Hydroxy-5-(trifluoromethyl)quinoline exhibits a range of biological activities, making it a valuable compound in drug development:

- Antimicrobial Activity : Compounds with similar quinoline structures have demonstrated antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with bacterial membranes .

- Analgesic and Antiepileptic Properties : Research has identified quinoline derivatives with analgesic effects. For instance, studies on quinoline-derived trifluoromethyl alcohols have shown their potential in alleviating neuropathic pain and reducing inflammatory responses by blocking sodium channels .

- Antiviral Activity : Quinoline derivatives have been explored for their antiviral properties. Compounds derived from this compound may inhibit viral replication, as seen in studies targeting Zika virus .

Case Study 1: Antimicrobial Efficacy

A study on quinoline derivatives indicated that compounds similar to this compound exhibited strong antibacterial activity against resistant strains of bacteria. These findings suggest that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Analgesic Effects

In vivo studies using zebrafish larvae demonstrated that certain derivatives of this compound significantly reduced pain responses. Compounds were tested for their ability to alleviate thermal pain, showcasing their potential in treating neuropathic pain conditions .

Case Study 3: Antiviral Potential

Research involving the synthesis of quinoline derivatives has highlighted their efficacy against viral infections. In particular, compounds derived from this compound showed promising results in inhibiting the Zika virus, suggesting avenues for further exploration in antiviral drug development .

Comparative Data Table

作用機序

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt cellular processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . Additionally, its antineoplastic activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

類似化合物との比較

3-Hydroxy-5-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

5,6,8-Trifluoroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.

6-Trifluoromethyl-5,7,8-trifluoroquinoline: Another fluorinated quinoline with multiple trifluoromethyl groups, offering unique properties for specific applications.

生物活性

3-Hydroxy-5-(trifluoromethyl)quinoline is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which is known for its wide range of biological properties, including antimicrobial, antitumor, and anti-inflammatory effects. The trifluoromethyl group enhances the pharmacological profile of quinolines, making them valuable in drug development.

The molecular formula of this compound is C10H6F3N, and it has a molecular weight of 215.16 g/mol. The presence of the hydroxyl and trifluoromethyl groups contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₃N |

| Molecular Weight | 215.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethylquinoline exhibit significant antimicrobial properties. A study conducted on various synthesized quinoline derivatives, including this compound, showed promising results against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.

- Case Study : In vitro tests revealed that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. For example, compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Research Findings : A study highlighted that compounds similar to this compound showed selective cytotoxicity towards breast cancer cells expressing specific markers (NQO1). The IC50 values were reported at approximately 190 nM for NQO1-expressing cells, indicating strong potential for therapeutic applications .

Antioxidant Activity

The antioxidant properties of quinoline derivatives have also garnered attention. The hydroxyl group in this compound can scavenge free radicals, thereby reducing oxidative stress.

- Experimental Results : In assays measuring radical scavenging activity, this compound demonstrated significant antioxidant capacity, suggesting its potential role in preventing oxidative damage in biological systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. The presence of the trifluoromethyl group has been linked to improved potency and selectivity in various biological assays.

Table 2: Summary of Biological Activities Related to Structural Modifications

特性

IUPAC Name |

5-(trifluoromethyl)quinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-3-9-7(8)4-6(15)5-14-9/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFZBLIQZGYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。